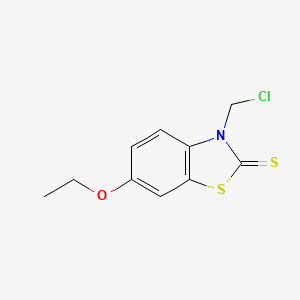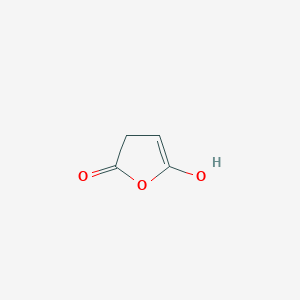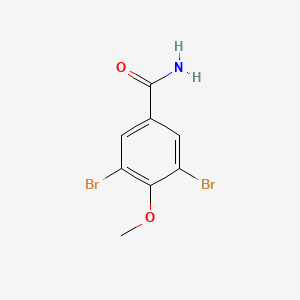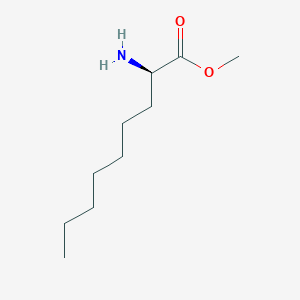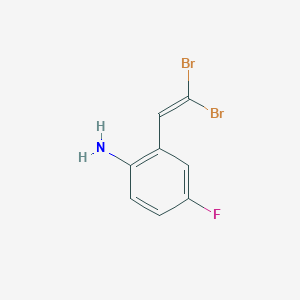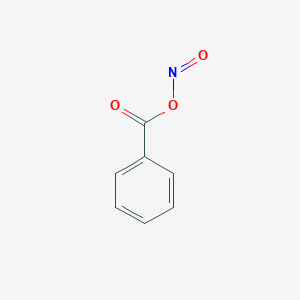
Benzoyl nitrite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoyl nitrite is an organic compound with the chemical formula C₇H₅NO₃ It is a nitrite ester derived from benzoic acid and is known for its reactivity and applications in various chemical processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzoyl nitrite can be synthesized through the reaction of benzoic acid with nitrous acid. The reaction typically involves the use of a nitrosating agent, such as sodium nitrite, in the presence of an acid catalyst like hydrochloric acid. The reaction proceeds as follows:
C₆H₅COOH+HNO₂→C₆H₅COONO+H₂O
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Benzoyl nitrite undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form benzoyl nitrate.
Reduction: It can be reduced to benzyl alcohol under specific conditions.
Substitution: this compound can participate in nucleophilic substitution reactions, where the nitrite group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Benzoyl nitrate.
Reduction: Benzyl alcohol.
Substitution: Various substituted benzoyl derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzoyl nitrite has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of nitro compounds and other derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of benzoyl nitrite involves its reactivity with various nucleophiles and electrophiles. The nitrite group can participate in electrophilic aromatic substitution reactions, leading to the formation of nitrobenzene derivatives. Additionally, the compound can undergo redox reactions, influencing its behavior in different chemical environments.
Vergleich Mit ähnlichen Verbindungen
Benzoyl Nitrate: Similar in structure but contains a nitrate group instead of a nitrite group.
Benzyl Alcohol: A reduction product of benzoyl nitrite.
Nitrobenzene: A related compound with a nitro group directly attached to the benzene ring.
Uniqueness: this compound is unique due to its specific reactivity and the presence of the nitrite ester group. This makes it a valuable intermediate in organic synthesis and a useful reagent in various chemical reactions.
Eigenschaften
CAS-Nummer |
3876-38-8 |
|---|---|
Molekularformel |
C7H5NO3 |
Molekulargewicht |
151.12 g/mol |
IUPAC-Name |
nitroso benzoate |
InChI |
InChI=1S/C7H5NO3/c9-7(11-8-10)6-4-2-1-3-5-6/h1-5H |
InChI-Schlüssel |
HIQQRJPIGOSGMT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)ON=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-4-phenylbutan-1-one](/img/structure/B14136105.png)
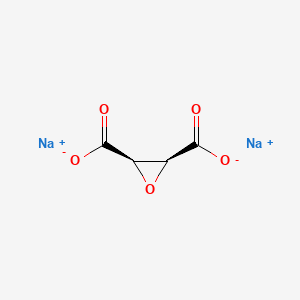
![(1R)-2-(benzylamino)-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol](/img/structure/B14136115.png)
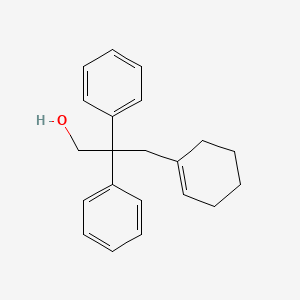
![1-[3-(Azepan-1-yl)butyl]-1H-indazol-3-amine](/img/structure/B14136124.png)
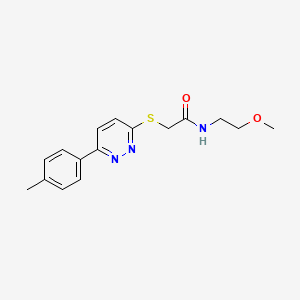
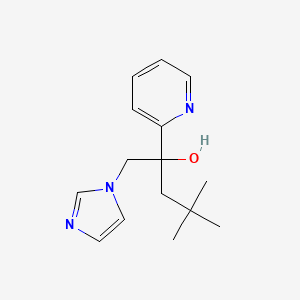
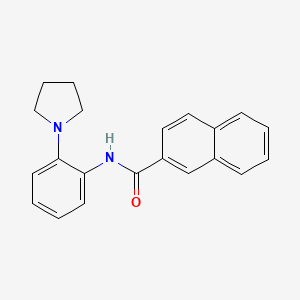
![N-Methyl-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-amine](/img/structure/B14136176.png)
